molecular formula C29H30N2O3S3 B081062 (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate CAS No. 15086-20-1

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate

Cat. No.: B081062
CAS No.: 15086-20-1
M. Wt: 550.8 g/mol
InChI Key: PVRZIWDHDSZPFF-UHFFFAOYSA-M
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Description

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core with various substituents that enhance its chemical properties. It is commonly used in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate involves several steps. One common method includes the reaction of 3-ethyl-2-methylbenzothiazolium iodide with 4-methylbenzenesulfonic acid under controlled conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Benzothiazolium compounds, including this specific salt, undergo various chemical reactions. These reactions include:

Scientific Research Applications

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar compounds to (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate include other benzothiazolium salts and derivatives. These compounds share a common benzothiazolium core but differ in their substituents, leading to variations in their chemical and biological properties. Some similar compounds include:

    3-ethyl-2-methylbenzothiazolium iodide: Similar structure but with iodide as the counterion.

    5-chloro-2-(3-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl)-3-ethylbenzothiazolium salt with 4-methylbenzenesulfonic acid: Contains additional chlorine substituents, enhancing its reactivity.

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and counterions, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

15086-20-1

Molecular Formula

C29H30N2O3S3

Molecular Weight

550.8 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate

InChI

InChI=1S/C22H23N2S2.C7H8O3S/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;1-6-2-4-7(5-3-6)11(8,9)10/h6-15H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

PVRZIWDHDSZPFF-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CC)/C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Key on ui other cas no.

15086-20-1

Synonyms

3-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]benzothiazolium p-toluenesulphonate

Origin of Product

United States

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